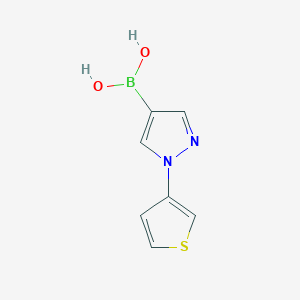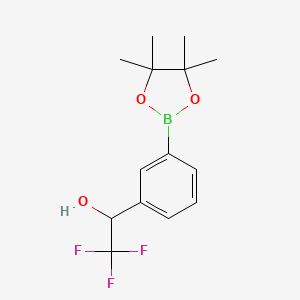
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol
概要
説明
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol, or TMDPE, is a fluorinated phenyl-boronic acid derivative that has become increasingly popular in scientific research due to its unique properties as a catalyst and its potential for a wide range of applications. TMDPE is a boronic acid derivative with a trifluoromethyl group at the para position of the phenyl ring. Its unique structure and properties make it a versatile molecule and capable of being used in various synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions, and for other applications in the biological and medical fields.
科学的研究の応用
Kinetic Resolution in Organic Synthesis : Xu et al. (2009) explored the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol, highlighting its potential in the preparation of enantiomerically pure compounds (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).
Synthesis and Characterization of Boronated Compounds : Morrison et al. (2010) discussed the synthesis of boronated phosphonium salts containing elements similar to 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol, illustrating their importance in in vitro cytotoxicity and cellular uptake studies (Daniel E. Morrison et al., 2010).
Crystal Structure Analysis : Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, similar to the structure of the subject compound. Their research included crystallographic and conformational analyses using density functional theory (DFT) (P. Huang et al., 2021).
Lipase-Catalyzed Optical Resolution : Kato et al. (1995) achieved optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols, a study relevant to understanding the behavior of similar trifluoro compounds in enzymatic processes (Katsuya Kato et al., 1995).
Polymer Synthesis and Characterization : Fischer et al. (2013) utilized a compound structurally related to the topic compound in the synthesis of nanoparticles from heterodifunctional polyfluorene building blocks, demonstrating applications in material science (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
作用機序
Target of Action
Compounds with similar structures, such as boronate esters, are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
Boronate esters, like this compound, are known to interact with their targets through a process called borylation . In this process, a boron atom from the boronate ester forms a bond with a carbon atom on the target molecule. This can result in significant changes to the target molecule’s structure and function .
特性
IUPAC Name |
2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSZJUQQHUHGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)
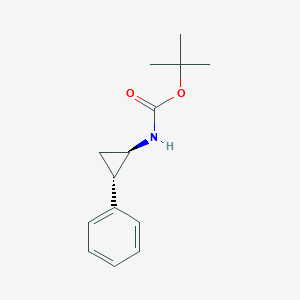
![3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067882.png)

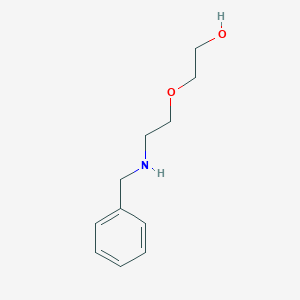

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)

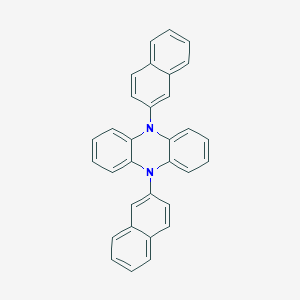
![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)
